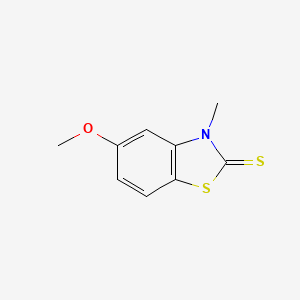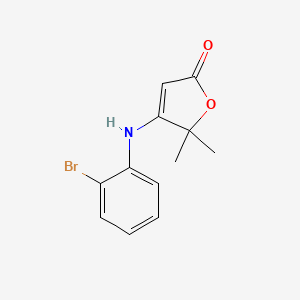
1-(Benzyloxy)-2-methoxy-3-(prop-2-en-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzyloxy)-2-methoxy-3-(prop-2-en-1-yl)benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a benzyloxy group, a methoxy group, and a prop-2-en-1-yl group attached to a benzene ring
Métodos De Preparación
The synthesis of 1-(Benzyloxy)-2-methoxy-3-(prop-2-en-1-yl)benzene can be achieved through several synthetic routes. One common method involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-(prop-2-en-1-yl)oxy]aniline in the presence of a chiral catalyst such as pseudoephedrine . This reaction is typically carried out in an aqueous medium, leading to the formation of optically pure amino keto ethers with high yields .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The use of environmentally benign conditions, such as aqueous media, is preferred to ensure safety and cost-effectiveness .
Análisis De Reacciones Químicas
1-(Benzyloxy)-2-methoxy-3-(prop-2-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. Reagents like nitric acid (HNO₃), bromine (Br₂), and sulfuric acid (H₂SO₄) are commonly used.
Addition: The prop-2-en-1-yl group can participate in addition reactions, such as hydroboration-oxidation, to form alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(Benzyloxy)-2-methoxy-3-(prop-2-en-1-yl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical transformations.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Mecanismo De Acción
The mechanism of action of 1-(Benzyloxy)-2-methoxy-3-(prop-2-en-1-yl)benzene involves its interaction with molecular targets and pathways. The compound’s functional groups enable it to bind to specific enzymes or receptors, modulating their activity. For example, the methoxy group can participate in hydrogen bonding, while the benzyloxy group can engage in π-π interactions with aromatic residues in proteins .
Comparación Con Compuestos Similares
1-(Benzyloxy)-2-methoxy-3-(prop-2-en-1-yl)benzene can be compared with similar compounds such as:
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: This compound has a similar structure but with a prop-2-yn-1-yloxy group instead of a prop-2-en-1-yl group.
1-(Benzyloxy)-4-(prop-2-en-1-yl)benzene:
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and versatility in various applications .
Propiedades
Número CAS |
138677-55-1 |
|---|---|
Fórmula molecular |
C17H18O2 |
Peso molecular |
254.32 g/mol |
Nombre IUPAC |
2-methoxy-1-phenylmethoxy-3-prop-2-enylbenzene |
InChI |
InChI=1S/C17H18O2/c1-3-8-15-11-7-12-16(17(15)18-2)19-13-14-9-5-4-6-10-14/h3-7,9-12H,1,8,13H2,2H3 |
Clave InChI |
GHCLAVBSIINEFG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC=C1OCC2=CC=CC=C2)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{Dimethyl[(propan-2-yl)oxy]silyl}propan-1-amine](/img/structure/B14269135.png)
![1-Benzyl-2-[(benzyloxy)methyl]piperidine](/img/structure/B14269137.png)
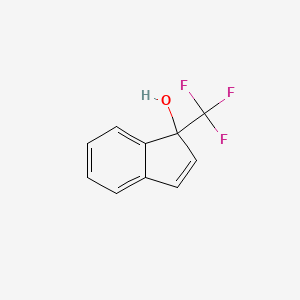

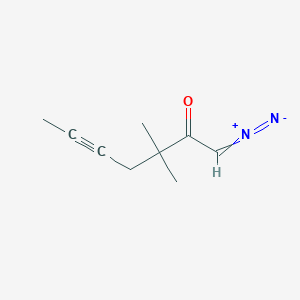
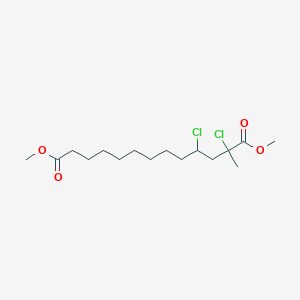
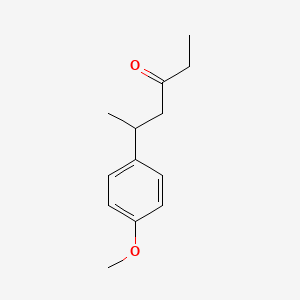
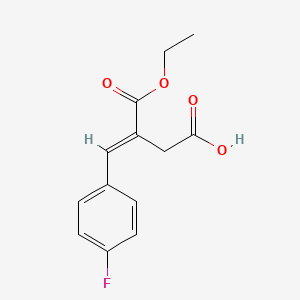
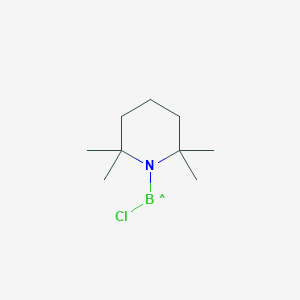
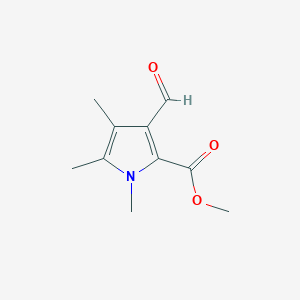
![4-{2-[2-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide](/img/structure/B14269190.png)
